REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([N+:10]([O-])=O)=[C:7]([CH:9]=1)[NH2:8]>C(O)(=O)C.[Zn]>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:10])=[C:7]([NH2:8])[CH:9]=1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CSC=1C=CC(=C(N)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
71 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture was then filtered through celite
|
Type
|
WASH
|
Details
|
the filter cake washed with hot acetic acid (10 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC(=C(C=C1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |